molecular formula C14H21NO B1474039 (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol CAS No. 1602533-58-3

(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol

Cat. No. B1474039
CAS RN: 1602533-58-3
M. Wt: 219.32 g/mol
InChI Key: LJTVPNJWPPKFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol, otherwise known as DMPM, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. DMPM is a member of the pyrrolidine family, and its unique structure allows it to be used as a versatile building block in the synthesis of other organic compounds. DMPM is also known to have a wide range of biochemical and physiological effects, which makes it an attractive target for scientific research.

Scientific Research Applications

Catalytic Applications

Diarylprolinol derivatives, similar in structure to the subject compound, have been utilized as ligands in the enantioselective alkynylation of cyclic imines. This process yields chiral propargylic sulfamidates with high yields and excellent enantioselectivities, demonstrating the potential of these compounds in asymmetric synthesis (L. D. Munck et al., 2017). Similarly, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol has been identified as an efficient organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins, further highlighting the utility of pyrrolidine-based compounds in catalysis (A. Lattanzi, 2006).

Synthetic Applications

In synthetic chemistry, compounds featuring the pyrrolidine moiety have been pivotal in constructing complex molecules. For example, reactions involving aryl Grignard reagents with aryl(3-isocyanopyridin-4-yl)methanones yield 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, showcasing the role of pyrrolidinyl methanols in facilitating nucleophilic addition reactions (K. Kobayashi et al., 2011). Additionally, intramolecular capture of 1,4-dipolar intermediates in reactions of enamines with dimethyl acetylenedicarboxylate highlights another synthetic application, leading to the formation of pyrrolizines, indicating the versatility of pyrrolidine derivatives in generating cyclic compounds (W. Verboom et al., 1981).

properties

IUPAC Name

[1-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-3-4-14(12(2)7-11)9-15-6-5-13(8-15)10-16/h3-4,7,13,16H,5-6,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTVPNJWPPKFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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